molecular formula C23H15N5O2 B5325260 N-(5-benzoyl-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide

N-(5-benzoyl-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide

Cat. No.: B5325260
M. Wt: 393.4 g/mol
InChI Key: LIQOUQNLJTVZGB-UHFFFAOYSA-N
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Description

N-(5-benzoyl-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the triazinoindole core. This can be achieved by cyclization of appropriate precursors under acidic conditions. For instance, a mixture of isatin and thiocarbohydrazide can be refluxed in glacial acetic acid to form the triazinoindole core .

Once the triazinoindole core is prepared, it is further reacted with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group at the 5-position. The final step involves the reaction of the benzoylated triazinoindole with benzoyl chloride in the presence of a base to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide undergoes various chemical reactions, including:

Properties

IUPAC Name

N-(5-benzoyl-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O2/c29-21(15-9-3-1-4-10-15)25-23-24-20-19(26-27-23)17-13-7-8-14-18(17)28(20)22(30)16-11-5-2-6-12-16/h1-14H,(H,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQOUQNLJTVZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C4=CC=CC=C4N3C(=O)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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